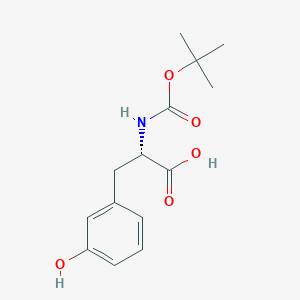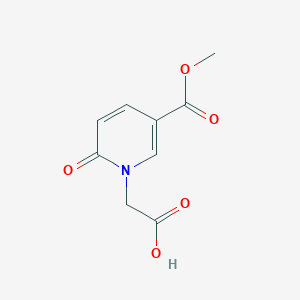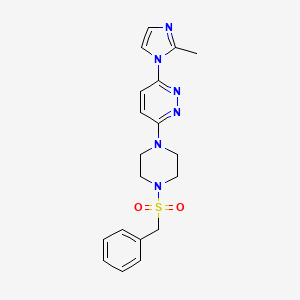
(S)-2-Tert-butoxycarbonylamino-3-(3-hydroxy-phenyl)-propionic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Tert-butoxycarbonylamino-3-(3-hydroxy-phenyl)-propionic acid, or S-TBHPA, is an organic compound used in scientific research and laboratory experiments. It is a synthetic derivative of the naturally occurring amino acid phenylalanine, and is most commonly used in the synthesis of peptides and proteins. S-TBHPA is also known as tert-butyloxycarbonyl-L-phenylalanine and is used as a reagent in peptide synthesis.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
(S)-2-Tert-butoxycarbonylamino-3-(3-hydroxy-phenyl)-propionic acid and its derivatives serve as building blocks in the synthesis of complex organic molecules. For example, a study outlines the stereocontrolled synthesis of a hydroxyethylene dipeptide isostere, demonstrating its utility in peptide chemistry and drug design (Nadin et al., 2001). Similarly, the crystal structure of an analogous compound was examined to understand its influence on peptide conformation (Jankowska et al., 2002).
Catalysis and Polymer Chemistry
This chemical serves as a precursor in catalysis and polymer chemistry. For instance, tert-butoxycarbonyl groups have been utilized in the development of environmentally benign CO2-based copolymers, showing potential in biodegradable materials and drug delivery systems (Tsai et al., 2016).
Organic Synthesis and Modifications
In organic synthesis, tert-butoxycarbonylamino compounds are key for modifying the chemical structure of molecules, enhancing their properties for various applications. Research has demonstrated their versatility in nucleophilic substitutions and radical reactions, enabling the modification of phenylazocarboxylates for synthetic organic chemistry (Jasch et al., 2012). Another study presents the application of tert-butyl amino carbonate as an acylating agent, highlighting its faster reaction rates compared to other reagents and its ability to acylate amines even in acidic solutions (Harris & Wilson, 2009).
Environmental and Health Applications
Moreover, specific derivatives of this compound have been identified as potential urinary biomarkers for human exposure to certain synthetic phenolic antioxidants, providing insights into environmental health and safety (Liu & Mabury, 2021).
Propriétés
IUPAC Name |
(2S)-3-(3-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5/c1-14(2,3)20-13(19)15-11(12(17)18)8-9-5-4-6-10(16)7-9/h4-7,11,16H,8H2,1-3H3,(H,15,19)(H,17,18)/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FABANBOJFXYSHH-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC=C1)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90819-30-0 |
Source


|
| Record name | (S)-2-tert-Butoxycarbonylamino-3-(3-hydroxy-phenyl)-propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Benzyl-5-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2709766.png)

![2-[5-(3,4-Dimethoxyphenyl)pyrimidin-4-yl]-5-[(2-methylphenyl)methoxy]phenol](/img/structure/B2709771.png)
![3-[(Oxiran-2-yl)methyl]oxolan-3-ol](/img/structure/B2709774.png)

![ethyl 4-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}benzoate](/img/structure/B2709777.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-ethoxy-5-methylbenzenesulfonamide](/img/structure/B2709780.png)
![3-(1,3-dioxolan-2-yl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine](/img/structure/B2709781.png)
![(E)-{[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]methylidene}amino 4-fluorobenzoate](/img/structure/B2709782.png)

